2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
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Overview
Description
2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic compound that features a triazine ring, a quinoline moiety, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the triazine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a wide range of functionalized compounds .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: The compound’s potential bioactivity suggests it could be explored for therapeutic applications, such as enzyme inhibition or receptor modulation.
Mechanism of Action
The mechanism of action of 2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The triazine ring and quinoline moiety can engage in various binding interactions, influencing the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives: These compounds share the triazine ring structure and have been studied for their bioactivity.
Quinoline derivatives: Compounds with the quinoline moiety are well-known for their medicinal properties, including antimalarial and anticancer activities.
Uniqueness
2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is unique due to the combination of the triazine ring, quinoline moiety, and sulfanyl linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C21H20N4O2S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
6-benzyl-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C21H20N4O2S/c26-19(25-12-6-10-16-9-4-5-11-18(16)25)14-28-21-22-20(27)17(23-24-21)13-15-7-2-1-3-8-15/h1-5,7-9,11H,6,10,12-14H2,(H,22,24,27) |
InChI Key |
JLPKRKMXMSEPDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(C(=O)N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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